molecular formula C23H28N2O4 B2359304 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl 2-phenylbutanoate CAS No. 1794751-03-3

2-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl 2-phenylbutanoate

Numéro de catalogue B2359304
Numéro CAS: 1794751-03-3
Poids moléculaire: 396.487
Clé InChI: YIHMGBVULWYMFN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Para-Methoxyphenylpiperazine is a piperazine derivative with stimulant effects which has been sold as an ingredient in “Party pills”, initially in New Zealand and subsequently in other countries around the world .


Synthesis Analysis

The synthesis of piperazine derivatives is a complex process that involves various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic .


Molecular Structure Analysis

The molecular structure of para-Methoxyphenylpiperazine is C11H16N2O with a molar mass of 192.262 g·mol −1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of para-Methoxyphenylpiperazine include a molecular formula of C11H16N2O and a molar mass of 192.262 g·mol −1 .

Applications De Recherche Scientifique

Alpha1-Adrenergic Receptor Antagonism

This compound has shown potential as a ligand for alpha1-adrenergic receptors, which are implicated in numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, and more. Studies suggest that derivatives of this compound exhibit affinity for alpha1-adrenergic receptors, which could be beneficial for treating neurological conditions .

Central Nervous System Drug Discovery

The alpha1-adrenergic receptors are significant targets for new drug discovery aimed at the central nervous system (CNS). The compound’s interaction with these receptors may be crucial for developing treatments for neurodegenerative and psychiatric conditions .

Antihypertensive Therapies

Derivatives of 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl 2-phenylbutanoate have been studied for their role in antihypertensive therapies. The compound’s structure is similar to that of known antihypertensive drugs, suggesting its potential use in managing blood pressure .

Pharmacokinetics and Lead Compound Identification

In silico docking and molecular dynamics simulations, along with absorption, distribution, metabolism, and excretion (ADME) calculations, have identified promising lead compounds within this class for further investigation as potential alpha1-adrenergic receptor antagonists .

Synthesis of Urapidil

An improved synthetic route for urapidil, an important drug for treating essential hypertension, starts with a compound structurally related to 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl 2-phenylbutanoate . This highlights the compound’s relevance in synthesizing clinically significant medications .

Antifungal Agent Development

Some derivatives of the compound have been synthesized as potential antifungal agents. These derivatives undergo intramolecular cyclization to form new compounds with potential antifungal activity .

Mécanisme D'action

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its target, the α1-AR, by acting as a ligand . It shows a significant affinity for the α1-AR, with most of the novel compounds showing alpha1-adrenergic affinity in the range from 22 nM to 250 nM . This interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The interaction of the compound with the α1-AR affects the adrenergic signaling pathway . This pathway is associated with numerous neurodegenerative and psychiatric conditions . The endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine, are also targets for the α1-AR .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with the α1-AR . This interaction can lead to the contraction of smooth muscles in various parts of the body, including the blood vessels, lower urinary tract, and prostate .

Orientations Futures

The future directions of research into para-Methoxyphenylpiperazine and similar compounds could involve further investigation into their therapeutic potential. For example, some compounds have shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM, and could be promising lead compounds for the treatment of various neurological conditions .

Propriétés

IUPAC Name

[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-3-19(18-9-5-4-6-10-18)23(27)29-17-22(26)25-15-13-24(14-16-25)20-11-7-8-12-21(20)28-2/h4-12,19H,3,13-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHMGBVULWYMFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCC(=O)N2CCN(CC2)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.